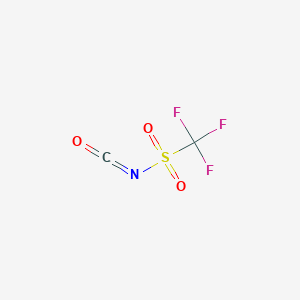

Trifluoromethylsulfonyl isocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylsulfonyl isocyanate is a chemical compound that is not widely described in the literature. It is related to triflidic acid, which is an organic superacid and one of the strongest known carbon acids .

Synthesis Analysis

The synthesis of compounds related to Trifluoromethylsulfonyl isocyanate involves various methods. For instance, the autocatalyzed interfacial thiol–isocyanate click reactions have been used for the microencapsulation of ionic liquids . Another method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .科学的研究の応用

Azidotrifluoromethylation in Organic Synthesis and Drug Development

Trifluoromethanesulfonyl azide (N₃SO₂CF₃) serves as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. This method allows the rapid synthesis of vicinal trifluoromethyl azides, which find applications in organic synthesis and drug development . Key points include:

Hybrid Gel Polymer Electrolytes

Research on polymer electrolytes has gained momentum due to their applications in energy storage devices. Trifluoromethanesulfonyl isocyanate can be used to modify imide groups in hybrid gel polymer electrolytes. These materials exhibit enhanced ionic conductivity, electrochemical stability, and excellent cycling life. They hold promise for use in batteries, supercapacitors, and fuel cells .

作用機序

Target of Action

Trifluoromethanesulfonyl isocyanate, also known as trifluoromethylsulfonyl isocyanate or trifluoromethane-sulfonyl isocyanate, is primarily used in the field of organic chemistry as a reagent . Its primary targets are various organic compounds, particularly those containing nucleophilic oxygen atoms .

Mode of Action

The compound is involved in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It is used to efficiently synthesize triflates and triflamides . The compound’s mode of action involves the exchange of a fluoride ion at the electrophilic sulfur center of the molecule .

Biochemical Pathways

The SuFEx chemistry allows selective and efficient installation of linkages around the S(VI) core . This chemistry has enabled a range of applications in synthesis and materials . Various OH-containing materials of different acidities and nucleophilicities have been shown to react cleanly at the sulfur center, transforming them into useful electrophiles for further derivatization .

Result of Action

The result of the action of trifluoromethanesulfonyl isocyanate is the formation of new compounds through the SuFEx reaction . For example, it can convert aliphatic alcohols into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .

Action Environment

The action of trifluoromethanesulfonyl isocyanate can be influenced by various environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other reactive species.

特性

IUPAC Name |

1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F3NO3S/c3-2(4,5)10(8,9)6-1-7 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAMMLMNJOOSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

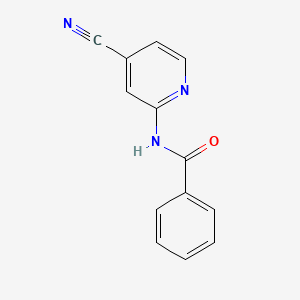

C(=NS(=O)(=O)C(F)(F)F)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoromethylsulfonyl isocyanate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2746450.png)

![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746452.png)

![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)

![7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2746460.png)

![5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746461.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2746465.png)

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2746466.png)

![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide;dihydrochloride](/img/no-structure.png)

![3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2746469.png)